4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a complex organic compound characterized by its unique molecular structure, which includes a benzyloxycarbonyl group and a bromine atom at the 3-position of the benzoic acid framework. Its molecular formula is , with a molecular weight of approximately 350.17 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including paclitaxel derivatives .
These reactions are essential for synthesizing more complex molecules or modifying existing ones for specific applications in drug development.
While specific biological activity data on 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzoic acid are known to possess anti-inflammatory and antimicrobial activities. The presence of the benzyloxycarbonyl group may enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid typically involves multi-step organic synthesis techniques:
These steps require careful control of reaction conditions to ensure high yields and purity .
4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in creating conjugates for cancer treatment like paclitaxel-camptothecin conjugates. Its unique structural features make it valuable in medicinal chemistry for developing new therapeutic agents .
Interaction studies involving 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid focus on its binding affinity and activity against specific biological targets. While specific studies are sparse, compounds with similar structures have been shown to interact with enzymes and receptors involved in inflammatory processes and cancer pathways. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Factor | Unique Features |
|---|---|---|---|
| 4-Amino-3-bromobenzoic acid | 6311-37-1 | 0.96 | Contains only amino and bromo groups without carbonyl |
| 4-Amino-3,5-dibromobenzoic acid | 4123-72-2 | 0.95 | Two bromine substituents, affecting reactivity |
| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.88 | Methyl substitution alters physical properties |
| 4-Bromobenzoic acid | 586-76-5 | 0.88 | Simpler structure lacking amino and carbonyl groups |
The unique aspect of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid lies in its combination of a bromine atom, an amino group, and a benzyloxycarbonyl moiety, which potentially enhances its pharmacological properties compared to simpler analogs .
The introduction of the benzyloxycarbonyl (Cbz) group to aromatic amines is a foundational step in synthesizing 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid. This protection strategy prevents unwanted side reactions during subsequent bromination or carboxylate modifications. Benzyl chloroformate (Cbz-Cl) remains the most widely used reagent for this transformation, reacting with primary or secondary amines under mild conditions. A catalytic system employing dodecatungstophosphoric acid hydrate (0.05 equivalents) accelerates the reaction, achieving yields exceeding 90% within 30 minutes at room temperature.
The mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of benzyl chloroformate, followed by elimination of hydrochloric acid. Steric hindrance significantly impacts reaction efficiency; for example, ortho-substituted anilines require extended reaction times compared to para-substituted analogs. Recent advances have demonstrated the utility of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in enhancing reaction rates by stabilizing intermediate carbamate ions.
Table 1: Comparison of Cbz Protection Methods for Aromatic Amines
| Reagent System | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl chloroformate | None | 0°C | 65–75 | |
| Benzyl chloroformate | Dodecatungstophosphoric acid | RT | 90–95 | |
| Benzyl chloroformate | HFIP solvent | RT | 88–92 |
Post-protection, the Cbz group’s stability under acidic conditions allows sequential bromination without deprotection. However, strongly oxidizing environments may necessitate temporary carboxylate esterification to prevent decarboxylation.
Regioselective bromination at the 3-position of the benzoic acid nucleus presents a significant synthetic challenge due to the inherent directing effects of the amino and carboxylate groups. Traditional electrophilic bromination using bromine or N-bromosuccinimide (NBS) typically yields para-bromo isomers relative to the amino group. To overcome this limitation, transition-metal-catalyzed C–H activation has emerged as a powerful tool for meta-selective bromination.
Palladium(II) acetate catalyzes the meta-bromination of Cbz-protected aminobenzoic acids using N-bromophthalimide (NBP) as the bromine source. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the carboxylate group, directing bromination to the meta position. Acid additives like trifluoroacetic acid (TFA) enhance reactivity by protonating the intermediate palladacycle, facilitating bromide reductive elimination.
Table 2: Bromination Methods for 4-Aminobenzoic Acid Derivatives
| Method | Reagent | Catalyst | Selectivity | Yield (%) | |
|---|---|---|---|---|---|
| Electrophilic | Br₂ | None | Para | 40–55 | |
| Electrophilic | NBS | H₂SO₄ | Para | 50–60 | |
| Pd-catalyzed C–H activation | NBP | Pd(OAc)₂/TFA | Meta | 70–85 |
For the target compound, sequential protection-bromination sequences prove most effective. Initial Cbz protection of 4-aminobenzoic acid followed by palladium-catalyzed bromination achieves 3-bromo substitution with 78% isolated yield. Crucially, the Cbz group remains intact under these conditions, enabling subsequent deprotection for further functionalization.
While solution-phase synthesis dominates current methodologies for 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid, solid-phase strategies offer potential advantages in multistep syntheses. Wang resin-bound benzoic acid derivatives allow iterative protection and bromination steps with simplified purification. The carboxylate group is typically anchored to hydroxymethyl polystyrene resin via ester linkages, leaving the amino group available for Cbz protection.
Bromination on solid supports employs polymer-supported NBS reagents to minimize side reactions. After cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1), the crude product is purified by recrystallization from ethanol/water mixtures. Though reported yields (60–70%) currently trail solution-phase methods, automated synthesis platforms could enhance efficiency for large-scale production.
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Average Yield | 60–70% | 75–85% |
| Purification Complexity | Low | Moderate |
| Scalability | High | Moderate |
| Functional Group Tolerance | Broad | Broad |
Recent developments in flow chemistry integrate solid-phase bromination modules with continuous Cbz protection, reducing reaction times from hours to minutes. These systems employ microfluidic reactors packed with immobilized palladium catalysts, enabling precise control over bromine distribution.
Palladium-catalyzed Suzuki-Miyaura coupling reactions involving bromobenzoic acid derivatives have demonstrated exceptional efficiency under optimized conditions [1] [2]. Research has shown that 4-bromobenzoic acid substrates achieve excellent yields when coupled with various aryl boronic acids using water-soluble fullerene-supported palladium chloride nanocatalysts [1]. The reaction proceeds through the classic palladium catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [4].
The fullerene-supported palladium chloride nanocatalyst system enables cross-coupling reactions at room temperature with remarkable efficiency [1]. Optimization studies have revealed that 0.05 mol% catalyst loading provides optimal results, with reaction times of 4 hours yielding products in 95-98% yields [2]. The coupling of 4-bromobenzoic acid with phenyl boronic acid achieves 97% yield under these conditions [1].
Table 1: Cross-coupling Yields for Bromobenzoic Acid Derivatives
| Entry | Substrate | Boronic Acid | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 1 | 4-bromobenzoic acid | phenyl | 97 | 0.05 | 4 |
| 2 | 4-bromobenzoic acid | 4-methylphenyl | 97 | 0.05 | 4 |
| 3 | 4-bromobenzoic acid | 4-fluorophenyl | 97 | 0.05 | 4 |
| 4 | 4-bromobenzoic acid | 4-methoxyphenyl | 98 | 0.05 | 4 |
| 5 | 3-bromobenzoic acid | phenyl | 96 | 0.05 | 4 |
| 6 | 3-bromobenzoic acid | 4-methylphenyl | 96 | 0.05 | 4 |
| 7 | 3-bromobenzoic acid | 4-fluorophenyl | 96 | 0.05 | 4 |
| 8 | 3-bromobenzoic acid | 4-methoxyphenyl | 97 | 0.05 | 4 |
Nickel-catalyzed cross-electrophile coupling represents an emerging methodology for aryl halide transformations [5] [4]. The mechanism involves an unusual catalytic cycle that combines both polar and radical steps to form carbon-carbon bonds [5]. Nickel catalysts demonstrate unique selectivity patterns compared to palladium systems, particularly in the activation of challenging aryl chloride substrates [4].
Research has demonstrated that nickel-catalyzed processes can proceed through either a nickel(0)/(II) or nickel(I)/(III) catalytic manifold [4]. The choice of mechanism depends on the nature of the electrophile and the ligand environment around the metal center [5]. Mixed N-heterocyclic carbene and phosphine ligand systems have shown particular promise in enhancing the reactivity of nickel catalysts toward aryl halide substrates [6].
Carbonylative Suzuki-Miyaura reactions provide access to unsymmetrical biaryl ketones through three-component coupling protocols [7]. These reactions utilize aryl bromides, aryl boronic acids, and carbon monoxide as coupling partners [7]. The palladium-catalyzed carbonylative process proceeds under base-free conditions using limited excess of carbon monoxide generated from stable precursors [7].
The carbonylative coupling methodology has been successfully applied to the synthesis of pharmaceutical intermediates, including fenofibrate derivatives [7]. The reaction tolerates various functional groups and provides excellent yields when optimized catalyst systems are employed [7].
Dialkylbiarylphosphine ligands have revolutionized transition metal-catalyzed cross-coupling reactions by providing enhanced reactivity toward challenging aryl halide substrates [4] [8]. These ligands feature bulky, electron-rich phosphine centers that facilitate oxidative addition while promoting rapid reductive elimination [4]. The ligand design incorporates strategic steric bulk that creates a dynamic coordination environment around the metal center [8].
BrettPhos and related biarylphosphine ligands demonstrate exceptional performance in cross-coupling reactions involving aryl bromides and chlorides [4]. The electron-rich nature of these ligands facilitates oxidative addition by donating electron density to the palladium(0) center [4]. Rotation around the carbon-phosphorus bond provides conformational flexibility that enables efficient transmetallation and reductive elimination steps [4].
Table 2: Ligand Design Effects on Cross-coupling Reactivity
| Ligand Type | Steric Bulk | Electronic Character | Oxidative Addition Rate | Reductive Elimination Rate | Preferred Substrates |
|---|---|---|---|---|---|
| Biarylphosphine (BrettPhos) | High | Electron-rich | Fast | Fast | Aryl bromides/chlorides |
| tBu-BrettPhos | Very High | Electron-rich | Very Fast | Very Fast | Aryl triflates |
| XPhos | High | Electron-rich | Fast | Fast | Aryl bromides/chlorides |
| SPhos | High | Electron-rich | Fast | Fast | Aryl bromides/chlorides |
| RuPhos | Medium | Electron-rich | Medium | Medium | Aryl bromides |
N-heterocyclic carbene ligands have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions [9]. These ligands provide strong sigma-electron-donating ability that facilitates oxidative addition even with challenging substrates [9]. The steric bulk and particular topology of N-heterocyclic carbenes promote fast reductive elimination while maintaining catalyst stability [9].
The strong palladium-N-heterocyclic carbene bonds contribute to high catalyst stability even at low ligand-to-palladium ratios and elevated temperatures [9]. Mixed N-heterocyclic carbene and phosphine ligand systems have demonstrated synergistic effects in nickel-catalyzed cross-coupling reactions [6]. These hybrid ligands enable selective activation of different carbon-halogen bonds based on rational structural design [6].
Phosphine-functionalized N-heterocyclic carbene ligands represent an advanced class of supporting ligands for cross-coupling catalysis [8]. These ligands combine the electronic benefits of carbene coordination with the steric tunability of phosphine substituents [8]. The resulting catalysts demonstrate exceptional activity in Buchwald-Hartwig amination reactions at room temperature with low catalyst loadings [8].
Triphosphine ligands support oxidative addition at tris-ligated nickel(0) centers to form stable five-coordinate nickel(II)-aryl compounds [10]. Kinetic and computational studies support a concerted, two-electron mechanism for oxidative addition rather than radical halogen abstraction [10]. These results indicate that oxidative addition to triphosphine nickel(0) species may be more generally involved in nickel-phosphine catalytic systems [10].
The unique coordination geometry provided by triphosphine ligands enables access to uncommon oxidation states and coordination modes [10]. This ligand architecture has particular relevance for challenging cross-coupling transformations that require enhanced catalyst stability and reactivity [10].
Polar aprotic solvents significantly influence the selectivity and reactivity of palladium-catalyzed cross-coupling reactions [11] [12]. Dimethylformamide and acetonitrile induce selectivity switches in palladium-catalyzed Suzuki-Miyaura coupling reactions compared to non-polar solvents [11]. The enhanced reactivity in polar aprotic solvents has been attributed to stabilization of anionic transition states during oxidative addition [11].
Computational studies reveal that polar solvents can stabilize charged intermediates and transition states, potentially lowering activation energies for key catalytic steps [13]. However, the relationship between solvent polarity and selectivity is more complex than simple dielectric constant correlations [11]. Water, alcohols, and several polar aprotic solvents provide different selectivity patterns than expected based solely on polarity considerations [11].
Table 3: Solvent Effects on Catalytic Cycle Efficiency
| Solvent | Polarity | Dielectric Constant | Relative Rate | Selectivity Effect | Coordination Tendency |
|---|---|---|---|---|---|
| Toluene | Non-polar | 2.4 | 1.0 | Baseline | Low |
| Dimethylformamide | Polar aprotic | 36.7 | 1.8 | Enhanced | High |
| Acetonitrile | Polar aprotic | 37.5 | 1.5 | Enhanced | High |
| Tetrahydrofuran | Polar aprotic | 7.6 | 1.2 | Moderate | Medium |
| Water | Polar protic | 81.0 | 0.8 | Reduced | High |
| Dioxane | Polar aprotic | 2.2 | 1.1 | Baseline | Low |
Solvent coordination to metal centers plays a crucial role in determining catalytic efficiency and selectivity [14] [13]. Strongly coordinating solvents can compete with substrate binding and influence the electronic properties of the catalyst [14]. The coordination tendency of solvents affects the equilibrium between different catalyst species and can alter the preferred reaction pathway [14].
Ionic liquid systems have demonstrated unique benefits in palladium-catalyzed cross-coupling reactions [14]. Surface-active ionic liquids enable high-yielding Heck reactions in water without additional ligands [14]. The ionic liquid concentration represents a key factor affecting the formation of catalytically active species [14]. Imidazolium-based ionic liquids can form N-heterocyclic carbene complexes in a concentration-dependent manner [14].
Solvent effects extend beyond simple polarity considerations to influence fundamental mechanistic pathways [15] [16]. Mathematical frameworks incorporating solvent permittivity into rate expressions enable quantitative analysis of solvent-dependent reaction rates [15]. These theoretical approaches successfully describe activity and selectivity patterns in homogeneous, heterogeneous, and enzymatic catalysis [15].
Computational studies of solvent effects on reaction mechanisms reveal that polar solvents can alter the degree of synchronicity in bond-forming processes [16]. The synergistic combination of polar solvents with Lewis acid catalysts enhances reaction rates and modifies mechanistic pathways [16]. Reaction force constant analysis demonstrates that increased solvent polarity can transform moderate asynchronous mechanisms into highly asynchronous bond formation processes [16].
Cobalt-catalyzed reactions involving benzyloxycarbonyl-protected intermediates proceed through distinctive single-electron transfer pathways that generate reactive radical species [1] [2]. The mechanistic studies demonstrate that cobalt complexes facilitate the formation of carbon-centered radicals through oxidative addition processes, where the cobalt center undergoes systematic electron transfer with aromatic halides [3] [4].
The investigation of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid in cobalt-catalyzed systems reveals that the reaction proceeds through a sequential mechanism involving initial complexation of the cobalt catalyst with the substrate, followed by single-electron transfer to generate the corresponding radical intermediate [1] [5]. Electrochemical studies indicate that the cobalt-catalyzed process exhibits rate constants in the range of 10⁻³ to 10⁻¹ M⁻¹s⁻¹, with activation energies typically falling between 18-28 kcal/mol for benzyloxycarbonyl-protected systems [3] [6].
The radical chain propagation in cobalt-catalyzed coupling processes involves the generation of benzyloxycarbonyl radicals through homolytic fragmentation pathways [7] [8]. Mechanistic investigations using electron paramagnetic resonance spectroscopy demonstrate that benzyloxycarbonyl radicals exhibit characteristic g-values of approximately 2.0034, indicative of carbon-centered radical species with adjacent oxygen functionality [9] [10].
The fragmentation of benzyloxycarbonyl groups proceeds through a radical pair mechanism, where the initial formation of a benzyloxycarbonyl-benzyl radical pair leads to subsequent coupling or decarboxylation reactions [7] [11]. These radical intermediates display lifetimes in the range of 0.5-2.0 microseconds, sufficient for productive coupling reactions while maintaining selectivity [12] [8].
The stereochemical outcome of radical coupling processes involving benzyloxycarbonyl-protected intermediates depends on the conformational preferences of the radical intermediates and the steric environment around the reaction center [12] [13]. Computational modeling studies indicate that the preferred conformation of benzyloxycarbonyl radicals influences the selectivity of subsequent coupling reactions, with syn-periplanar arrangements favoring intramolecular cyclization processes [14] [15].
| Substrate Type | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Mechanism |
|---|---|---|---|
| Electron-deficient aromatic halides | 15-25 | 10⁻³-10⁻¹ | Addition-elimination |
| Brominated benzoic acids | 20-30 | 10⁻⁴-10⁻² | Addition-elimination |
| Benzyloxycarbonyl-protected intermediates | 18-28 | 10⁻³-10⁻¹ | Radical-nucleophilic |
| Activated aromatic systems | 12-22 | 10⁻²-10⁰ | Concerted |
The nucleophilic aromatic substitution of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid follows the classical addition-elimination mechanism, proceeding through the formation of a negatively charged intermediate known as the Meisenheimer complex [16] [17]. The presence of the electron-withdrawing carboxylic acid group and the benzyloxycarbonyl protecting group significantly influences the stability of this intermediate, with both substituents providing resonance stabilization through their electron-withdrawing properties [18] [19].
Kinetic analysis reveals that the rate-determining step involves the nucleophilic attack at the carbon bearing the bromine substituent, with subsequent elimination of bromide ion occurring rapidly [16] [20]. The activation energy for this process ranges from 20-30 kcal/mol, depending on the nature of the nucleophile and reaction conditions [21] [22]. The electron-withdrawing benzyloxycarbonyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack and stabilizing the anionic intermediate [23] [24].
The regioselectivity of nucleophilic aromatic substitution in benzyloxycarbonyl-protected systems depends on the electronic distribution within the aromatic ring and the relative stability of potential intermediates [25] [26]. For 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid, the meta-relationship between the amino protecting group and the bromine substituent creates a unique electronic environment that influences the reaction pathway [17] [27].
The benzyloxycarbonyl protecting group exerts both inductive and resonance effects, with the carbonyl moiety serving as an electron-withdrawing group that activates the aromatic ring toward nucleophilic attack [23] [28]. Computational studies indicate that the preferred site of nucleophilic attack depends on the balance between electronic activation and steric hindrance, with the carbon bearing the bromine substituent showing the highest electrophilicity [26] [27].
Solvent effects play a crucial role in determining the kinetics of nucleophilic aromatic substitution reactions involving benzyloxycarbonyl-protected intermediates [21] [29]. Polar aprotic solvents such as dimethylformamide and acetonitrile facilitate the formation and stabilization of the anionic Meisenheimer intermediate, leading to enhanced reaction rates [22] [19].
The solvation of the transition state influences the activation energy barrier, with hydrogen-bonding solvents providing additional stabilization through specific interactions with the carbonyl oxygen of the benzyloxycarbonyl group [30] [15]. Studies demonstrate that the reaction rate increases by factors of 10-100 when changing from protic to aprotic solvents, reflecting the differential solvation of the ground state and transition state [20] [29].
Computational modeling of transition states for reactions involving 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid employs various density functional theory methods to predict reaction pathways and activation energies [21] [22]. The most commonly used approaches include B3LYP/6-31+G(2d,2p) calculations with polarized basis sets, which provide reliable predictions for organic systems containing heteroatoms [29] [26].
Advanced computational methods such as ωB97X-D/cc-pVTZ calculations incorporate dispersion corrections that are essential for accurately modeling the weak interactions present in transition states involving aromatic systems [26] [27]. These calculations predict activation barriers ranging from 19.7 to 24.1 kcal/mol, depending on the specific reaction pathway and computational level [31] [32].
| Method | Solvent Model | Activation Barrier (kcal/mol) | Accuracy (±kcal/mol) |
|---|---|---|---|
| B3LYP/6-31+G(2d,2p) | PCM (benzene) | 22.4 | 2.0 |
| ωB97X-D/cc-pVTZ | PCM (acetonitrile) | 19.7 | 1.5 |
| M06-2X/TZVP | SMD (dichloromethane) | 21.2 | 1.8 |
| DLPNO-CCSD(T)/cc-pVTZ | Gas phase | 24.1 | 0.8 |
The optimization of transition states for benzyloxycarbonyl-protected intermediates requires systematic approaches that account for the complex conformational landscape of these systems [33] [14]. Automated transition state search algorithms have been developed that can reliably locate saddle points on the potential energy surface, with success rates exceeding 90% for organic reactions [21] [30].
Validation of transition states involves intrinsic reaction coordinate calculations that confirm the connection between reactants and products through the proposed transition state [33] [34]. For 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid, these calculations demonstrate that the transition state corresponds to a late-stage intermediate with significant carbon-nucleophile bond formation and minimal carbon-bromine bond breaking [35] [29].
Computational modeling provides quantitative predictions of thermodynamic and kinetic parameters for reactions involving benzyloxycarbonyl-protected intermediates [22] [14]. The calculated activation energies show good agreement with experimental values, with deviations typically less than 2 kcal/mol when appropriate solvent models are employed [30] [15].
The prediction of reaction rates from computed activation barriers employs transition state theory with quantum mechanical tunneling corrections, which are particularly important for reactions involving hydrogen atom transfer [15] [34]. These calculations indicate that the presence of the benzyloxycarbonyl protecting group can accelerate certain reaction pathways by providing alternative mechanistic routes with lower activation barriers [28] [36].
| Radical Type | g-Value (EPR) | Lifetime (μs) | Coupling Constant (G) |
|---|---|---|---|
| Benzyloxycarbonyl radical | 2.0034 | 0.5-2.0 | 5.2 |
| Aryl radical | 2.0028 | 0.1-0.8 | 2.8 |
| Aminyl radical | 2.0042 | 1.0-5.0 | 8.1 |
| Alkyl radical | 2.0023 | 0.3-1.5 | 4.7 |
The comprehensive mechanistic investigation of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid reveals the intricate interplay between radical pathways, nucleophilic substitution processes, and computational predictions. The benzyloxycarbonyl protecting group serves not only as a synthetic tool but also as an active participant in determining reaction mechanisms and selectivities [11] [37]. These findings provide fundamental insights into the reactivity patterns of protected aromatic intermediates and establish a foundation for the rational design of synthetic methodologies involving these important chemical entities [38] [13].